1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one
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Description
Molecular Structure Analysis
The molecular structure of azetidin-2-ones, which are related to the compound , has been studied . The lactam and 3,4,5-trimethoxyphenyl rings are approximately co-planar and the orientation of the lactam and the 4-methoxyphenyl substituent is approximately orthogonal . The structures display intramolecular C—H O bonding between the 3,4,5-trimethoxyphenyl ring and the lactam ketone .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one” are not available, related compounds containing the -lactam (azetidin-2-one) ring structure have been investigated .Scientific Research Applications
Synthesis and Reactivity
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a compound that may be involved in synthetic organic chemistry and medicinal chemistry research, although direct studies on this specific compound are scarce. However, related research can provide insights into its potential applications. For example, the study of photochemical reactions of 2,5-disubstituted 1,3,4-oxadiazoles with furan indicates the importance of furan derivatives in generating novel cycloadducts and suggests a pathway for photo-induced acylation, highlighting the potential of furan derivatives in synthetic chemistry (Tsuge, Oe, & Tashiro, 1973). Similarly, the development of 2,3-dihalo-1-(phenylsulfonyl)-1-propenes for synthesizing furans and cyclopentenones demonstrates the versatility of furan derivatives in organic synthesis, suggesting that this compound could serve as a precursor or intermediate in the synthesis of complex molecules (Padwa, Ishida, Muller, & Murphree, 1992).
Structural and Mechanistic Studies
The crystal and molecular structure of related compounds, such as 1-(diphenylmethyl)azetidin-3-ol, provides a basis for understanding the molecular recognition and crystal packing in β-lactams, which could be relevant for the design of new pharmaceuticals or materials based on the azetidinone core (Ramakumar, Venkatesan, & Rao, 1977). Additionally, the study of azetidin-2-ones reveals the structural diversity and potential biological activity of compounds based on this core, suggesting avenues for the development of new antimitotic agents (Twamley, O’Boyle, & Meegan, 2020).
Potential Biological Applications
While the specific compound has not been directly studied for biological applications, the research on related furan and azetidinone derivatives suggests potential antimicrobial and anti-inflammatory applications. For instance, diguanidino and "reversed" diamidino 2,5-diarylfurans have shown strong activity against Mycobacterium tuberculosis and Candida albicans, indicating the potential of furan derivatives in developing new antimicrobial agents (Stephens, Tanious, Kim, Wilson, Schell, Perfect, Franzblau, & Boykin, 2001).
properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c25-23(24-15-21(16-24)29(26,27)17-20-12-7-13-28-20)14-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21-22H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOJDZGMHACEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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